molecular formula C5H9BrO2 B043116 2-(2-Bromoethyl)-1,3-dioxolane CAS No. 18742-02-4

2-(2-Bromoethyl)-1,3-dioxolane

Cat. No. B043116
Key on ui cas rn: 18742-02-4
M. Wt: 181.03 g/mol
InChI Key: GGZQLTVZPOGLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07872033B2

Procedure details

To the solution of 2-(2-bromoethyl)-1,3-dioxolane (10 g, 55.2 mmol) in THF (50 mL) was added magnesium (1.6 g, 66.3 mmol) and trace amount of I2 as initiator. The reaction mixture was stirred at rt for 2 hrs. After cooling to −78° C., the mixture was quenched with dry DMF (1.39 g, 66.3 mmol) and kept at −78° C. for 2 hrs. After dilution with H2O the reaction mixture was extracted with CH2Cl2 (2×), followed by distillation (45-55° C.@8 mmHg) to afford 2 g (28%) of the title compound. MS (DCI/NH4+) m/z 131 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.39 g
Type
reactant
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH:4]1[O:8][CH2:7][CH2:6][O:5]1.[Mg].II.CN([CH:15]=[O:16])C>C1COCC1>[O:5]1[CH2:6][CH2:7][O:8][CH:4]1[CH2:3][CH2:2][CH:15]=[O:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCCC1OCCO1
Name
Quantity
1.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.39 g
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −78° C.
WAIT
Type
WAIT
Details
kept at −78° C. for 2 hrs
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
After dilution with H2O the reaction mixture was extracted with CH2Cl2 (2×)
DISTILLATION
Type
DISTILLATION
Details
followed by distillation (45-55° C.@8 mmHg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(OCC1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.